5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
5-[(3,4-Dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a sulfonyl group attached to a dimethoxyphenyl ring and a thioxo-dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3,4-dimethoxybenzenesulfonyl chloride and thiourea.
Reaction Conditions: The reaction is carried out in a polar solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Automated Purification Systems: Such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology
Enzyme Inhibition: It has potential as an inhibitor of certain enzymes, making it useful in biochemical research.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains, making it a candidate for antimicrobial drug development.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Diagnostic Tools: Used in the development of diagnostic assays due to its ability to bind selectively to certain biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: Inserts between DNA base pairs, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
5-[(3,4-Dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: shares structural similarities with other sulfonyl and thioxo-dihydropyrimidinone derivatives.
Sulfonyl Derivatives: Compounds like sulfonylureas, which are used as antidiabetic drugs.
Thioxo-Dihydropyrimidinone Derivatives: Similar to compounds used in antiviral and anticancer therapies.
Uniqueness
Structural Features: The combination of a sulfonyl group with a thioxo-dihydropyrimidinone core is relatively unique, providing distinct chemical and biological properties.
Reactivity: The presence of both electron-donating (methoxy groups) and electron-withdrawing (sulfonyl group) substituents on the aromatic ring influences its reactivity and interaction with biological targets.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
931314-47-5 |
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Molecular Formula |
C12H12N2O5S2 |
Molecular Weight |
328.36 |
IUPAC Name |
5-(3,4-dimethoxyphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12N2O5S2/c1-18-8-4-3-7(5-9(8)19-2)21(16,17)10-6-13-12(20)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,20) |
InChI Key |
XIYFMGBWRJLZLB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CNC(=S)NC2=O)OC |
solubility |
not available |
Origin of Product |
United States |
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